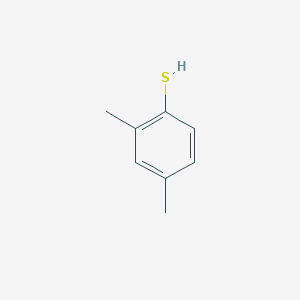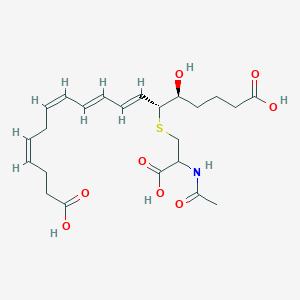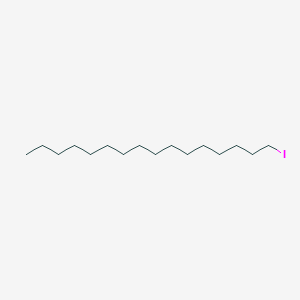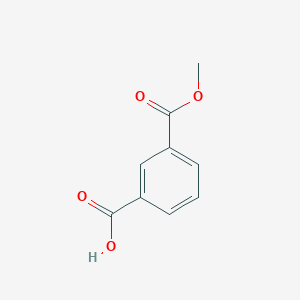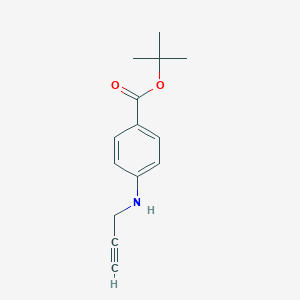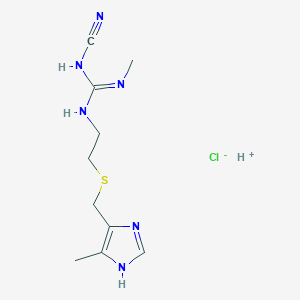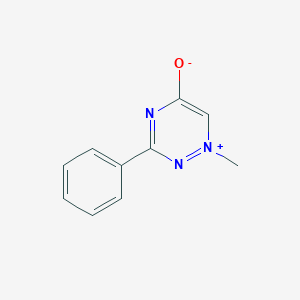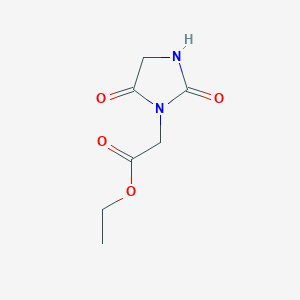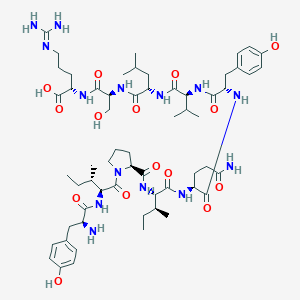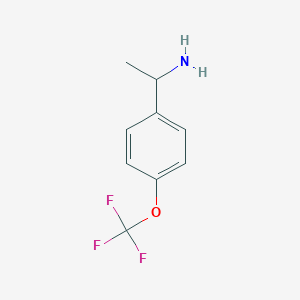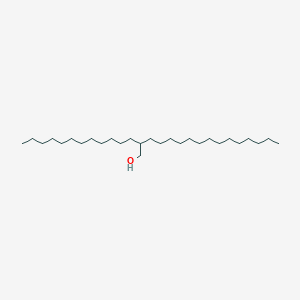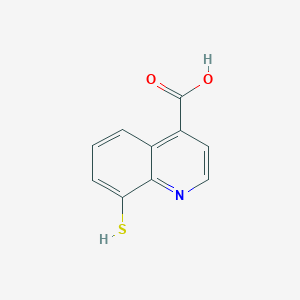
8-Sulfanylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Sulfanylquinoline-4-carboxylic acid (SQCA) is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow solid that is soluble in water and organic solvents. SQCA has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of 8-Sulfanylquinoline-4-carboxylic acid is not fully understood. However, it has been suggested that 8-Sulfanylquinoline-4-carboxylic acid may exert its biological activities by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For example, 8-Sulfanylquinoline-4-carboxylic acid has been reported to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 8-Sulfanylquinoline-4-carboxylic acid has also been shown to bind to the estrogen receptor and to inhibit its activity. Furthermore, 8-Sulfanylquinoline-4-carboxylic acid has been reported to activate the transient receptor potential cation channel subfamily V member 1, a cation channel that is involved in pain sensation and inflammation.
Biochemische Und Physiologische Effekte
8-Sulfanylquinoline-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 8-Sulfanylquinoline-4-carboxylic acid has been reported to induce the production of reactive oxygen species and to inhibit the activity of antioxidant enzymes. 8-Sulfanylquinoline-4-carboxylic acid has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response. In addition, 8-Sulfanylquinoline-4-carboxylic acid has been reported to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway.
Vorteile Und Einschränkungen Für Laborexperimente
8-Sulfanylquinoline-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. Moreover, 8-Sulfanylquinoline-4-carboxylic acid has a broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 8-Sulfanylquinoline-4-carboxylic acid in lab experiments. For example, 8-Sulfanylquinoline-4-carboxylic acid has low solubility in water, which may limit its bioavailability. In addition, 8-Sulfanylquinoline-4-carboxylic acid may exhibit cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 8-Sulfanylquinoline-4-carboxylic acid. One direction is to investigate the structure-activity relationship of 8-Sulfanylquinoline-4-carboxylic acid and to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential applications of 8-Sulfanylquinoline-4-carboxylic acid in materials science, such as in the synthesis of metal-organic frameworks and luminescent materials. Furthermore, the development of 8-Sulfanylquinoline-4-carboxylic acid derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-Sulfanylquinoline-4-carboxylic acid may provide valuable insights into its therapeutic potential.
Synthesemethoden
8-Sulfanylquinoline-4-carboxylic acid can be synthesized by various methods, including the reaction between 8-hydroxyquinoline and thiourea in the presence of a catalyst, the reaction between 8-chloroquinoline and thiourea, and the reaction between 8-aminoquinoline and carbon disulfide. The yield and purity of 8-Sulfanylquinoline-4-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
8-Sulfanylquinoline-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. 8-Sulfanylquinoline-4-carboxylic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 8-Sulfanylquinoline-4-carboxylic acid has also been reported to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, 8-Sulfanylquinoline-4-carboxylic acid has been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
121689-24-5 |
|---|---|
Produktname |
8-Sulfanylquinoline-4-carboxylic acid |
Molekularformel |
C10H7NO2S |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
8-sulfanylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-4-5-11-9-6(7)2-1-3-8(9)14/h1-5,14H,(H,12,13) |
InChI-Schlüssel |
ZQNSYLKFHZTSKZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
Synonyme |
4-Quinolinecarboxylicacid,8-mercapto-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



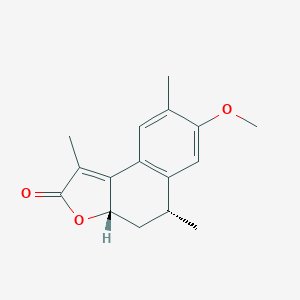

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
